molecular formula C12H26O7 B1673139 Hexaethylene glycol CAS No. 2615-15-8

Hexaethylene glycol

Cat. No. B1673139
CAS RN: 2615-15-8
M. Wt: 282.33 g/mol
InChI Key: IIRDTKBZINWQAW-UHFFFAOYSA-N
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Description

Hexaethylene glycol is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The PEG chain increases the water solubility of a compound in aqueous media . Increasing the number of ethylene glycol units within the entire chain improves the solubility properties of the PEG linker . It exhibits antioxidant, antimicrobial, and anti-cancer properties . It also shows potential application as functional hydraulic fluids .


Synthesis Analysis

Hexaethylene glycol substituted imidazolium based ionic liquids (hexaEGILs) were designed and prepared well-tailored to a specific organic reaction using alkali-metal fluorides (MFs) as multifunctional organic catalysts . These hexaEGIL catalysts could significantly enhance the reactivity of MF, even KF . APS-HEGBIL was synthesized as shown in Scheme 1. First, HEGBDVIM was prepared by N-alkylation of vinyl imidazole 2 with hexaethylene glycol dimesylate 1 .


Molecular Structure Analysis

Hexaethylene glycol has a molecular formula of C12H26O7 and a molecular weight of 282.33 . Its IUPAC Standard InChI is InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 .


Chemical Reactions Analysis

Hexaethylene glycol substituted imidazolium based ionic liquids (hexaEGILs) were designed and prepared well-tailored to a specific organic reaction using alkali-metal fluorides (MFs) as multifunctional organic catalysts . These hexaEGIL catalysts could significantly enhance the reactivity of MF, even KF . Furthermore, the hexaEGIL systems showed tremendous efficiency in the nucleophilic fluorination of base-sensitive substrates .


Physical And Chemical Properties Analysis

Hexaethylene glycol is a liquid with a light yellow color . It has a density of 1.127 g/mL at 25 °C . Its melting point is between 5-7 °C .

Scientific Research Applications

1. Organic Catalyst in Chemical Reactions Hexaethylene glycol has been utilized in the design and preparation of hexaethylene glycol substituted imidazolium based ionic liquids (hexaEGILs). These hexaEGILs act as multifunctional organic catalysts, enhancing the reactivity of alkali-metal fluorides in specific organic reactions, including nucleophilic fluorination of base-sensitive substrates (Jadhav et al., 2011).

2. Promoter in Nucleophilic Hydroxylation In a study, hexaethylene glycol bis(3-hexaethylene glycol imidazolium) dimesylate ionic liquid (hexaEG-DHIM) was synthesized and demonstrated to be an efficient promoter for the nucleophilic hydroxylation of alkyl halides to alcohol products in water media. This research highlighted hexaEG-DHIM's ability to enhance the nucleophilicity of water significantly (Jadhav et al., 2015).

3. Enhancing Nuclease Resistance in DNA Nanostructures Modifications to oligonucleotide ends with hexaethylene glycol have been shown to significantly increase nuclease resistance under serum conditions. This modification was used in constructing DNA prismatic cages, illustrating potential for biological applications due to increased stability and functionality (Conway et al., 2013).

4. Thermal and Conductivity Properties in Lithium Ion Batteries Hexaethylene glycol-based malonate crown ether cyclopolymymers have been synthesized and characterized for their thermal properties and potential use in lithium ion battery applications. These materials, either on their own or as blends with poly(ethylene glycol), showed promising properties for such applications (Blázquez-Blázquez et al., 2004).

5. Surfactant Adsorption Studies Hexaethylene glycol mono-n-tetradecyl ether (C14EO6) has been extensively studied for its adsorption properties on various model surfaces. This research is crucial for understanding the behavior of non-ionic surfactants and their interactions with different surfaces, which has implications in numerous industrial and research applications (Stålgren et al., 2002).

6. Line Tension Measurement in Wetting Systems The line tension of hexaethylene glycol on silicon wafers has been measured, providing insights into its behavior in first-order wetting systems. This study contributes to the understanding of interfacial phenomena, which are important in a variety of scientific and engineering contexts (Pompe, 2002).

7. Potential as Energetic Plasticizers in Propellants Hexaethylene glycol and its derivatives have been investigated as potential plasticizers in propellants, demonstrating promising energetic properties and stability. Such research is crucial for the development of more efficient and safer propellants in aerospace and defense industries (Wang et al., 2019).

8. Photocatalytic Degradation Studies Studies on the photocatalytic degradation of hexaethylene glycol in water under UV irradiation provide insights into its environmental behavior and potential methods for its degradation. This is important for assessing and mitigating the environmental impact of hexaethylene glycol and similar compounds (Ngobissi et al., 2017).

9. Synthesis of Discrete Oligoethers Hexaethylene glycol has been used in the synthesis of discrete oligoethers, demonstrating its utility in the preparation of specialized chemical structures for various research and industrial applications (Knuf et al., 2003)

10. Heterogeneous Catalyst in Nucleophilic Substitutions Polymer-supported hexaethylene glycol substituted imidazolium salts have been developed and shown to act as highly efficient heterogeneous catalysts in various nucleophilic substitution reactions. This research opens up avenues for the use of hexaethylene glycol derivatives in catalysis, particularly in environmentally friendly processes due to their reusability without significant loss of activity (Jadhav et al., 2012).

Safety And Hazards

Hexaethylene glycol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRDTKBZINWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058629
Record name Hexaethylene glycol
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Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaethylene glycol

CAS RN

2615-15-8
Record name Hexaethylene glycol
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Record name Hexaethylene glycol
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Record name HEXAETHYLENE GLYCOL
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Record name Hexaethylene glycol
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Record name 3,6,9,12,15-pentaoxaheptadecane-1,17-diol
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Record name Hexaethylene glycol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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